molecular formula C14H22N2O3S B2711241 2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone CAS No. 1385320-26-2

2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone

Cat. No.: B2711241
CAS No.: 1385320-26-2
M. Wt: 298.4
InChI Key: HFRSBEFXQGONRX-UHFFFAOYSA-N
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Description

2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopentylsulfonyl group and a prop-2-ynylpiperazinyl moiety, making it a unique molecule for study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclopentylsulfonyl chloride with 1-(4-prop-2-ynylpiperazin-1-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine or sulfonyl derivatives.

Scientific Research Applications

2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential therapeutic applications.

    1-(4-Prop-2-ynylpiperazin-1-yl)ethanone: A precursor in the synthesis of the target compound.

Uniqueness

2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-2-7-15-8-10-16(11-9-15)14(17)12-20(18,19)13-5-3-4-6-13/h1,13H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRSBEFXQGONRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)CS(=O)(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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